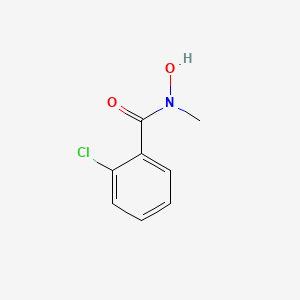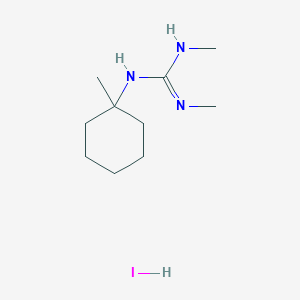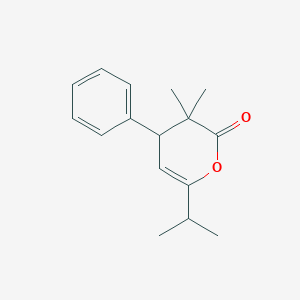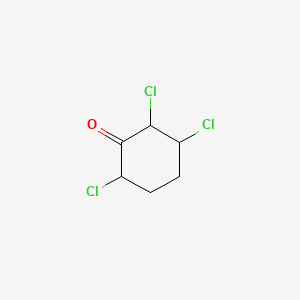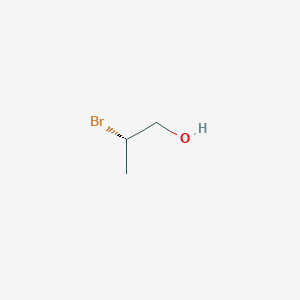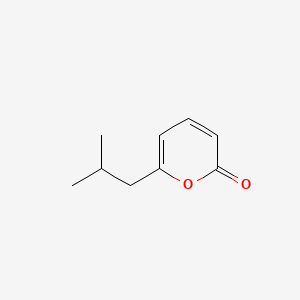
2H-Pyran-2-one, 6-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 6-(2-methylpropyl)-: is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and a carbonyl group This compound is a derivative of 2H-pyran-2-one, where the 6-position is substituted with a 2-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: One common method to synthesize 2H-pyran-2-one derivatives involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base such as piperidine or pyridine.
Cyclization Reactions: Another approach involves cyclization reactions where appropriate precursors undergo intramolecular cyclization to form the pyranone ring. For example, the reaction of 3-oxo esters with aldehydes under acidic or basic conditions can lead to the formation of pyran-2-one derivatives.
Industrial Production Methods: Industrial production of 2H-pyran-2-one derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2H-Pyran-2-one derivatives can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group in the pyranone ring to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the ring are replaced by other functional groups. Halogenation using chlorine or bromine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 2H-Pyran-2-one derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: In biological research, these compounds are studied for their potential biological activities, including antimicrobial and anticancer properties. They are also used as probes to study enzyme mechanisms and interactions.
Medicine: Some derivatives of 2H-pyran-2-one have shown promise as therapeutic agents. They are investigated for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, 2H-pyran-2-one derivatives are used in the production of fragrances, flavors, and agrochemicals. Their unique chemical properties make them valuable in the formulation of various products.
Mécanisme D'action
The mechanism of action of 2H-pyran-2-one derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways. For example, some derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Tetrahydropyran: A saturated six-membered ring containing one oxygen atom. It is used as a protecting group in organic synthesis.
4H-Pyran-4-one: Another isomer of pyranone with the carbonyl group at the 4-position.
2H-Chromene: A fused ring system containing a benzene ring and a pyran ring.
Uniqueness: 2H-Pyran-2-one, 6-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
57058-18-1 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
6-(2-methylpropyl)pyran-2-one |
InChI |
InChI=1S/C9H12O2/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3 |
Clé InChI |
ROBFQISDEMTEAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






